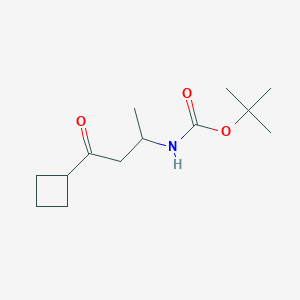

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

Description

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functionality. The compound features a 4-cyclobutyl-4-oxobutan-2-yl backbone, which combines a strained cyclobutyl ring with a ketone group at the 4-position of the butan-2-yl chain. This structural motif is significant in medicinal chemistry, where cyclobutyl groups are often employed to enhance conformational rigidity and improve binding affinity in drug candidates.

The compound’s applications are inferred from related Boc-protected intermediates, which are widely used in peptide synthesis and as building blocks for pharmaceuticals targeting proteases, kinases, and ubiquitin ligases .

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-9(8-11(15)10-6-5-7-10)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |

InChI Key |

AWORKFPVSDMQBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1CCC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Carbamic Acid Derivatives with Precursors

The foundational approach involves reacting tert-butyl carbamate (also known as Boc-amino) with suitable electrophilic precursors containing the 4-oxobutan-2-yl moiety. The general reaction scheme is:

tert-Butyl carbamate + 4-oxobutan-2-yl precursor → tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate

This method relies on nucleophilic attack by the amine group of tert-butyl carbamate on activated electrophiles, such as acyl chlorides or activated esters, derived from the 4-oxobutan-2-yl precursor.

Use of Chloroformates and Isocyanates

The synthesis often employs tert-butyl chloroformate as a key reagent, reacting with amines or alcohols to form carbamates via nucleophilic substitution. As per Lebel et al., the reaction of carboxylic acids with di-tert-butyl dicarbonate (Boc2O) in the presence of bases and catalysts can generate carbamates through a Curtius rearrangement pathway, especially when intermediates are converted into acyl azides and then rearranged to isocyanates, which are subsequently trapped by nucleophiles.

Catalytic Promoters and Green Chemistry Approaches

Recent advances include employing catalytic amounts of indium or other metals to facilitate carbamate formation under mild conditions, as demonstrated by Jang and colleagues. These methods are advantageous for their high selectivity, mild reaction conditions, and broad substrate scope, including the formation of complex carbamates like the target compound.

Specific Preparation Pathways for the Target Compound

Reaction of tert-Butyl Chloroformate with a 4-Oxobutan-2-yl Derivative

A plausible route involves:

- Activation of the 4-oxobutan-2-yl precursor with a suitable electrophile, such as a chlorocarbonate.

- Nucleophilic attack by the amine group of tert-butyl carbamate.

- Control of reaction conditions (solvent, temperature, base) to favor mono-substitution and prevent side reactions.

Reaction conditions typically include:

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Triethylamine or sodium bicarbonate to neutralize HCl.

- Temperature: Ambient or slightly cooled to control reactivity.

Alternative Route via Curtius Rearrangement

Based on the literature, an alternative involves:

- Conversion of a suitable carboxylic acid precursor into an acyl azide.

- Heating to induce Curtius rearrangement, generating an isocyanate intermediate.

- Trapping the isocyanate with tert-butyl alcohol or carbamate to form the desired carbamate.

This pathway benefits from high selectivity and is suitable for complex molecules, including cyclobutyl derivatives.

Reaction Data and Conditions

| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Boc formation | tert-Butyl chloroformate + amine | Dichloromethane | Triethylamine | 0–25°C | ~57% | As per recent literature, efficient for primary amines |

| Curtius rearrangement | Carboxylic acid + diphenylphosphoryl azide | Toluene or chlorobenzene | None | 80–120°C | Variable | Suitable for complex derivatives, high selectivity |

| Catalytic indium-mediated | Amine + alkyl chloroformate | Ethanol or THF | Indium | Room temperature | High | Mild, broad scope |

Research Findings and Literature Data

- Lebel et al. demonstrated the utility of modified Curtius rearrangement for carbamate synthesis, emphasizing the importance of reaction temperature and substrate stability.

- Jang et al. introduced an indium-catalyzed method, highlighting its efficiency and environmental benefits.

- The synthesis of similar carbamates, such as tert-butyl (4-oxobutan-2-yl)carbamate, has been achieved with yields up to 57% under optimized conditions involving palladium catalysis and Boc protection strategies.

Summary of Preparation Methodology

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Activation | Prepare electrophilic intermediate (e.g., acyl chloride or azide) | Carboxylic acid derivatives | Reflux or room temp | Reactive intermediate |

| Carbamate Formation | Nucleophilic attack by tert-butyl carbamate | tert-Butyl chloroformate or Boc2O | Ambient or mild heating | Target carbamate |

| Purification | Chromatography or recrystallization | - | Standard | Purified compound |

Chemical Reactions Analysis

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, binding to the active site of the target molecule and altering its activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate, highlighting variations in cyclic substituents, ketone positioning, and similarity scores:

| Compound Name | CAS Number | Structural Features | Similarity Score* | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Not Provided | Cyclobutyl ring, 4-oxo group on butan-2-yl | Reference (1.00) | Hypothesized use in drug discovery |

| tert-Butyl 3-oxocyclobutylcarbamate | 154748-49-9 | Cyclobutyl ring, 3-oxo group | 0.94 | Intermediate for constrained peptides |

| tert-Butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | Acyclic 4-oxobutan-2-yl backbone | 0.89 | Flexible linker in organic synthesis |

| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | Cyclopentyl ring, 3-oxo group | 1.00 | High similarity; used in VHL ligand design |

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | Cyclohexyl ring, 3-oxo group | 0.98 | Improved solubility due to larger ring |

| tert-Butyl N-(4-cyanooxan-4-yl)carbamate | 1860028-25-6 | Tetrahydrofuran ring, cyano substituent | N/A | Electron-withdrawing group enhances reactivity |

*Similarity scores derived from structural alignment algorithms in .

Key Comparative Analysis

Cyclic vs. Acyclic Backbones

- Cyclobutyl Derivatives : The target compound and tert-Butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9) share a strained cyclobutyl ring, which confers rigidity and may improve metabolic stability in drug candidates. However, the 4-oxo group on the butan-2-yl chain in the target compound introduces additional steric and electronic effects compared to the 3-oxocyclobutyl analogue .

- Acyclic Analogues : tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 186743-06-6) lacks cyclic constraints, offering greater flexibility for applications requiring conformational diversity .

Ring Size and Substituent Effects

- Cyclopentyl/Cyclohexyl Analogues : Larger rings (e.g., tert-Butyl (3-oxocyclopentyl)carbamate, CAS 167298-40-0) reduce ring strain, enhancing synthetic accessibility and thermal stability. These derivatives are preferred in high-throughput phasing pipelines for crystallography due to their robustness .

- Electron-Withdrawing Groups: Compounds like tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) replace the ketone with a cyano group, altering electronic properties and reactivity in nucleophilic additions .

Biological Activity

tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate is an organic compound with promising biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 241.33 g/mol. Its structure includes a tert-butyl group and a carbamate functional group, along with a cyclobutyl ring and an oxobutan-2-yl moiety. These structural features contribute to its unique chemical properties and biological interactions.

Research indicates that this compound may interact with various biomolecules, modulating enzyme activity or receptor functions. Notably, it has been studied for its potential to inhibit specific enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These interactions are crucial for understanding its therapeutic potential in conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to protect astrocytes from amyloid-beta (Aβ) induced toxicity. For instance, when astrocytes were exposed to Aβ 1-42 peptide, the presence of this compound significantly improved cell viability compared to controls without the compound.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ 1-42 | 62.98 ± 4.92 |

This suggests that the compound may have neuroprotective effects by reducing oxidative stress and inflammatory responses associated with Aβ toxicity.

In Vivo Studies

In vivo studies involving animal models have further elucidated the biological effects of this compound. For example, in a scopolamine-induced Alzheimer's model, treatment with this compound resulted in decreased levels of Aβ 1-42 and reduced β-secretase activity, although not all results reached statistical significance.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- Neuroprotection Against Aβ Toxicity : In a study examining the effects on astrocytes exposed to Aβ 1-42, the compound demonstrated significant protective effects, suggesting its role as a neuroprotective agent.

- Enzyme Inhibition : The compound exhibited inhibition of β-secretase with an IC50 value indicating effective modulation of this enzyme's activity, which is critical in Alzheimer's disease pathology.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| M4 Compound | Similar carbamate structure | Inhibits AChE and β-secretase |

| Other Carbamates | Various functional groups | Varies widely in activity |

These comparisons illustrate the unique properties of this compound while highlighting its potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.